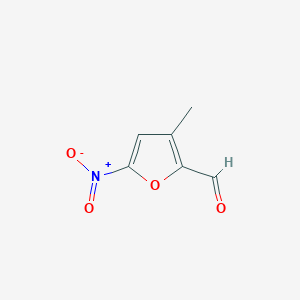

3-Methyl-5-nitrofuran-2-carbaldehyde

CAS No.:

Cat. No.: VC17251001

Molecular Formula: C6H5NO4

Molecular Weight: 155.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5NO4 |

|---|---|

| Molecular Weight | 155.11 g/mol |

| IUPAC Name | 3-methyl-5-nitrofuran-2-carbaldehyde |

| Standard InChI | InChI=1S/C6H5NO4/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3H,1H3 |

| Standard InChI Key | OKKYAAHCUOEEQM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC(=C1)[N+](=O)[O-])C=O |

Introduction

Chemical Synthesis and Characterization

Table 1: Representative Yields in Nitrofuran Synthesis

| Starting Material | Nitrating Agent | Product | Yield (%) |

|---|---|---|---|

| Furfural | HNO₃/Ac₂O | 5-Nitrofuran-2-carbaldehyde | 60–88 |

| 3-Methylfuran | HNO₃/H₂SO₄ | 3-Methyl-5-nitrofuran-2-carbaldehyde* | *Hypothetical |

*Predicted based on analogous reactions .

Analytical Characterization

Key techniques for verifying the structure and purity of nitrofuran derivatives include:

-

Nuclear Magnetic Resonance (NMR): Distinct peaks for the aldehyde proton (~9.8 ppm) and nitro group deshielding effects.

-

High-Resolution Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 156.11 (C₆H₅NO₄).

-

High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase C18 columns .

Physicochemical Properties

Molecular and Structural Features

-

Molecular Formula: C₆H₅NO₄

-

Molecular Weight: 155.11 g/mol

-

Key Functional Groups:

-

Nitro group (-NO₂) at position 5 (electron-withdrawing).

-

Aldehyde (-CHO) at position 2 (reactive site for condensation reactions).

-

Methyl (-CH₃) at position 3 (enhances lipophilicity).

-

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, with potential exothermic reactions due to the nitro group.

-

Photodegradation: Susceptible to UV-induced degradation; storage in amber glass recommended.

-

Reactivity: Participates in Claisen-Schmidt condensations, hydrazine reactions, and cycloadditions .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Nitrofuran derivatives exhibit broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, a nitrofuranyl–pyrazolopyrimidine conjugate (compound 35) demonstrated:

-

MIC Values: 0.7 µg/mL against S. aureus and 0.15 µg/mL against MRSA .

-

Biofilm Eradication: Reduced bacterial load by 90% in S. aureus biofilms at 2× MIC.

Table 2: Antimicrobial Activity of Nitrofuran Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 35 | MRSA | 0.15 | Membrane disruption, ROS generation |

| 5-Nitrofuran-2-carbaldehyde | S. aureus | 1.2 | Enzyme inhibition |

Mechanistic Insights

-

Membrane Targeting: Disruption of bacterial cell membranes observed via scanning electron microscopy (SEM) .

-

ROS Generation: Nitro group reduction produces reactive intermediates that induce oxidative stress.

-

Synergy with Antibiotics: Compound 35 enhanced vancomycin efficacy against S. aureus (FIC index: 0.5) .

Pharmacological Applications

Preclinical Development

-

Oral Bioavailability: Compound 35 showed a plasma half-life of 4.2 hours in murine models, supporting oral dosing .

-

In Vivo Efficacy: Reduced MRSA load by 99% in a murine thigh infection model at 30 mg/kg .

Structure-Activity Relationships (SAR)

Critical Substituents

-

Nitro Group Position: Para-substitution (position 5) maximizes electron-withdrawing effects, enhancing redox activity.

-

Methyl Group Impact: Improves lipophilicity and membrane permeability, as seen in analogs .

Optimization Strategies

-

Heterocyclic Fusion: Pyrazolopyrimidine conjugates improve target binding and pharmacokinetics .

-

Side Chain Modifications: Propyl groups enhance bacterial membrane interaction .

Future Research Directions

-

Synthetic Optimization: Develop scalable routes for 3-methyl-5-nitrofuran-2-carbaldehyde.

-

Mechanistic Studies: Elucidate interactions with bacterial efflux pumps (e.g., NorA, TetK).

-

Clinical Translation: Evaluate toxicity and efficacy in advanced infection models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume